Diethyl (3-iodoheptyl)phosphonate
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Overview
Description
Diethyl (3-iodoheptyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3-iodoheptyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (3-iodoheptyl)phosphonate typically involves the reaction of diethyl phosphite with 3-iodoheptanol under suitable conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide (in this case, 3-iodoheptanol) to form the desired phosphonate ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Diethyl (3-iodoheptyl)phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The phosphonate group can be oxidized to phosphonic acid derivatives or reduced to phosphine oxides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, thiols, and amines.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to convert the phosphonate group to phosphonic acid.
Major Products Formed:
Substitution Reactions: Products include various substituted phosphonates, depending on the nucleophile used.
Oxidation Reactions: The major product is the corresponding phosphonic acid derivative.
Scientific Research Applications
Diethyl (3-iodoheptyl)phosphonate has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including biologically active compounds.
Medicinal Chemistry: The compound is used in the development of potential drugs, particularly those targeting enzymes or receptors that interact with phosphonate groups.
Materials Science: It is employed in the design of novel materials with specific properties, such as flame retardants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of diethyl (3-iodoheptyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the enzyme’s active site and prevent substrate binding .
Comparison with Similar Compounds
Diethyl phosphonate: Lacks the 3-iodoheptyl chain but shares the phosphonate group.
Diethyl (3-bromoheptyl)phosphonate: Similar structure but with a bromine atom instead of iodine.
Diethyl (3-chloroheptyl)phosphonate: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: Diethyl (3-iodoheptyl)phosphonate is unique due to the presence of the iodine atom, which can undergo specific substitution reactions not possible with bromine or chlorine analogs. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
CAS No. |
284661-82-1 |
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Molecular Formula |
C11H24IO3P |
Molecular Weight |
362.18 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-3-iodoheptane |
InChI |
InChI=1S/C11H24IO3P/c1-4-7-8-11(12)9-10-16(13,14-5-2)15-6-3/h11H,4-10H2,1-3H3 |
InChI Key |
RMKLDFKWHCNMNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCP(=O)(OCC)OCC)I |
Origin of Product |
United States |
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